N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide is a complex organic compound featuring a unique assembly of aromatic and heteroaromatic rings
Mechanism of Action
Target of Action
The primary target of the compound N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide is the Akt kinase . Akt kinase, also known as Protein Kinase B (PKB), plays a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration .
Mode of Action
This compound acts as an ATP-competitive inhibitor of Akt . It binds to the ATP-binding pocket of Akt, preventing the phosphorylation and subsequent activation of Akt . This results in the inhibition of the downstream signaling pathways regulated by Akt .
Biochemical Pathways
The compound affects the Akt signaling pathway, which has downstream effects on several other pathways, including the mTOR signaling pathway, the FoxO signaling pathway, and the GSK-3 signaling pathway . By inhibiting Akt, the compound can affect cell survival, growth, proliferation, cell migration and angiogenesis .
Pharmacokinetics
This compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it shows pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of Akt phosphorylation and downstream biomarkers, leading to the inhibition of tumor growth in a breast cancer xenograft model .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves a multi-step process:
The next steps involve forming the 3-methyl-1H-pyrazol-5-yl unit and attaching the 3-fluorobenzamide moiety.
Throughout these steps, various reagents such as chlorinating agents, pyrazole derivatives, and specific catalysts are employed to ensure the proper reactivity and product formation.
Industrial Production Methods: : In an industrial setting, the synthesis is scaled up using robust protocols that enhance yield and purity. Continuous flow chemistry and automated synthesizers are commonly employed to streamline the process, reducing reaction times and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo:
Oxidation and Reduction: : The presence of aromatic rings allows for electrophilic and nucleophilic aromatic substitutions.
Substitution Reactions: : Halogenation, particularly chlorination and fluorination, is a significant reaction due to the compound's chemical structure.
Common Reagents and Conditions: : Reagents like halogenating agents (e.g., Cl2, F2), strong bases (e.g., NaOH), and organic solvents (e.g., DMSO, DMF) are frequently used.
Major Products Formed: : Depending on the reaction, products can range from modified pyrazole derivatives to completely new heterocyclic compounds.
Scientific Research Applications
N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide is valuable in:
Chemistry: : Utilized as a precursor in organic synthesis, particularly in developing new heterocyclic compounds.
Biology: : Employed in biochemical assays to understand enzyme functions and protein interactions.
Medicine: : Investigated for potential therapeutic properties, such as anti-inflammatory, anti-cancer, or anti-microbial activities.
Industry: : Used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Comparison: : Compared to other pyrazolo[3,4-d]pyrimidine derivatives, this compound stands out due to the unique combination of its substituent groups.
Similar Compounds
N-(1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-benzamide
N-(1-(1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-benzamide
N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-benzamide
These similar compounds share core structures but differ in their substituent groups, which imparts distinct chemical and biological properties.
In essence, N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide is a highly versatile compound with promising applications across various fields of scientific research. Its detailed understanding paves the way for innovations in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFN7O/c1-13-9-19(28-22(32)14-3-2-4-16(24)10-14)31(29-13)21-18-11-27-30(20(18)25-12-26-21)17-7-5-15(23)6-8-17/h2-12H,1H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFCNOILKBBKGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=CC=C2)F)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.